molecular formula C11H22O3 B14501369 (2,2,5-Triethyl-1,3-dioxan-5-yl)methanol CAS No. 63944-37-6

(2,2,5-Triethyl-1,3-dioxan-5-yl)methanol

Cat. No.: B14501369
CAS No.: 63944-37-6
M. Wt: 202.29 g/mol
InChI Key: QHUJHYZVEWMVEA-UHFFFAOYSA-N
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Description

(2,2,5-Triethyl-1,3-dioxan-5-yl)methanol is an organic compound with the molecular formula C11H22O3 It is a derivative of 1,3-dioxane, a six-membered ring containing two oxygen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,2,5-Triethyl-1,3-dioxan-5-yl)methanol typically involves the reaction of 1,1,1-tris(hydroxymethyl)ethane with acetone in the presence of an acid catalyst. The reaction proceeds through the formation of a 1,3-dioxane ring, followed by the introduction of the triethyl groups. The reaction conditions often include a temperature range of 50-70°C and a reaction time of several hours.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The product is typically purified through distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions

(2,2,5-Triethyl-1,3-dioxan-5-yl)methanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to form the corresponding alcohol or alkane.

    Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for halogenation.

Major Products

    Oxidation: The major products include aldehydes and carboxylic acids.

    Reduction: The major products include primary alcohols and alkanes.

    Substitution: The major products include halides and amines.

Scientific Research Applications

(2,2,5-Triethyl-1,3-dioxan-5-yl)methanol has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound can be used in the synthesis of biologically active molecules and as a probe in biochemical studies.

    Industry: The compound is used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (2,2,5-Triethyl-1,3-dioxan-5-yl)methanol involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with various biomolecules, influencing their structure and function. The compound can also undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects.

Comparison with Similar Compounds

Similar Compounds

    (2,2,5-Trimethyl-1,3-dioxan-5-yl)methanol: A similar compound with methyl groups instead of ethyl groups.

    (2,2,5-Dimethyl-1,3-dioxan-5-yl)methanol: Another similar compound with two methyl groups.

Uniqueness

(2,2,5-Triethyl-1,3-dioxan-5-yl)methanol is unique due to the presence of triethyl groups, which can influence its chemical reactivity and physical properties. The larger ethyl groups can lead to steric hindrance, affecting the compound’s interactions with other molecules and its overall stability.

Properties

CAS No.

63944-37-6

Molecular Formula

C11H22O3

Molecular Weight

202.29 g/mol

IUPAC Name

(2,2,5-triethyl-1,3-dioxan-5-yl)methanol

InChI

InChI=1S/C11H22O3/c1-4-10(7-12)8-13-11(5-2,6-3)14-9-10/h12H,4-9H2,1-3H3

InChI Key

QHUJHYZVEWMVEA-UHFFFAOYSA-N

Canonical SMILES

CCC1(COC(OC1)(CC)CC)CO

Origin of Product

United States

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